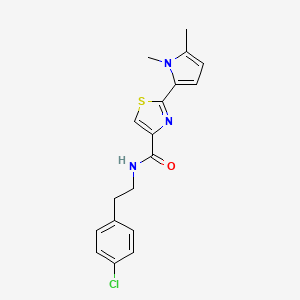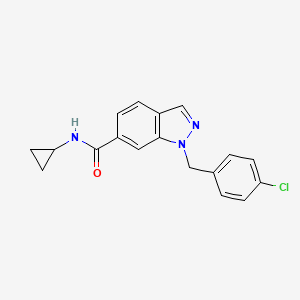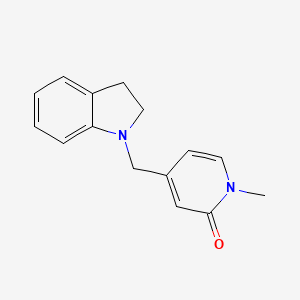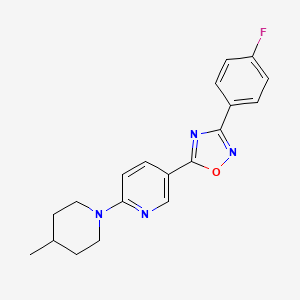
4-(6-fluoro-4-oxoquinazolin-3(4H)-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-fluoro-4-oxoquinazolin-3(4H)-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide, also known as Compound A, is a small molecule that has been studied for its potential use in various scientific research applications. This molecule has been synthesized using a specific method and has been shown to have a mechanism of action that affects biochemical and physiological processes in cells.
作用机制
4-(6-fluoro-4-oxoquinazolin-3(4H)-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide A has a unique mechanism of action that involves the inhibition of specific signaling pathways in cells. Specifically, this compound A has been shown to inhibit the activity of a protein called STAT3, which is involved in the regulation of cell growth and survival. By inhibiting the activity of STAT3, this compound A can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound A has been shown to have several biochemical and physiological effects in cells. Studies have shown that this compound A can inhibit the activity of specific enzymes that are involved in the regulation of cell growth and survival. Additionally, this compound A has been shown to induce apoptosis, or programmed cell death, in cancer cells. This mechanism of action makes this compound A a potential candidate for the development of new cancer therapies.
实验室实验的优点和局限性
One of the main advantages of using 4-(6-fluoro-4-oxoquinazolin-3(4H)-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide A in lab experiments is its specificity for STAT3 inhibition. This specificity allows researchers to study the effects of STAT3 inhibition on cellular processes without affecting other signaling pathways. Additionally, this compound A has been shown to have low toxicity, making it a safe candidate for use in lab experiments. One limitation of using this compound A is its solubility, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 4-(6-fluoro-4-oxoquinazolin-3(4H)-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide A. One area of research is the development of new cancer therapies that target STAT3 inhibition. Additionally, researchers are interested in studying the effects of this compound A on other signaling pathways and cellular processes. Finally, there is a need for further optimization of the synthesis method for this compound A to improve yields and purity.
合成方法
4-(6-fluoro-4-oxoquinazolin-3(4H)-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide A has been synthesized using a specific method that involves several steps. The first step involves the preparation of 6-fluoro-4-oxoquinazoline, which is then reacted with 4-fluoroaniline to form 4-(6-fluoro-4-oxoquinazolin-3(4H)-yl)-N-(4-fluorophenyl)aniline. This intermediate compound is then reacted with piperidine-1-carboxylic acid to form this compound A. The entire synthesis process has been optimized to produce this compound A in high yields and purity.
科学研究应用
4-(6-fluoro-4-oxoquinazolin-3(4H)-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide A has been studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of cancer biology. Studies have shown that this compound A has the potential to inhibit the growth of cancer cells by targeting specific signaling pathways. Additionally, this compound A has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-(1,5-dimethylpyrrol-2-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS/c1-12-3-8-16(22(12)2)18-21-15(11-24-18)17(23)20-10-9-13-4-6-14(19)7-5-13/h3-8,11H,9-10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWBPPGLYFPSLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[6-(2-oxo-3-phenyl-1-imidazolidinyl)-3-pyridyl]tetrahydro-3-furancarboxamide](/img/structure/B7549012.png)
![1H-Pyrazole-1-acetic acid, 3-[(2-furanylcarbonyl)amino]-, ethyl ester](/img/structure/B7549024.png)


![N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide](/img/structure/B7549036.png)

![5-(cyclopropylcarbonyl)-N-(2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7549040.png)

![N-(4-methylphenyl)-N'-(2-methyl[1,2,4]triazolo[1,5-a]pyridin-8-yl)urea](/img/structure/B7549050.png)

![3-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)-1-[(5-methyl-2-furyl)methyl]piperidine](/img/structure/B7549063.png)
![N-{2-[5-(1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-methoxy-N-methylacetamide](/img/structure/B7549077.png)